molecular formula C6H12O4S B13796086 2,3-Dihydroxypropyl 3-mercaptopropionate CAS No. 67874-65-1

2,3-Dihydroxypropyl 3-mercaptopropionate

Cat. No.: B13796086
CAS No.: 67874-65-1
M. Wt: 180.22 g/mol
InChI Key: YTARCXSUNGADNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxypropyl 3-mercaptopropionate is an organosulfur compound with the molecular formula C6H12O4S. It is a non-ionic surfactant and ester of 3-mercaptopropionic acid and glycerol. This compound is known for its excellent antioxidant and dispersing properties, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with glycerol. The reaction typically involves the use of an acid catalyst such as p-toluenesulfonic acid (p-TSA) to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high conversion rates and selectivity. The product is then purified through distillation and chromatography to remove any impurities and achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 3-mercaptopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydroxypropyl 3-mercaptopropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 3-mercaptopropionate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of hydroxyl and thiol groups, providing both antioxidant and dispersing properties. This dual functionality makes it highly versatile in various applications, from industrial to biomedical fields .

Properties

CAS No.

67874-65-1

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

2,3-dihydroxypropyl 3-sulfanylpropanoate

InChI

InChI=1S/C6H12O4S/c7-3-5(8)4-10-6(9)1-2-11/h5,7-8,11H,1-4H2

InChI Key

YTARCXSUNGADNU-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(=O)OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.